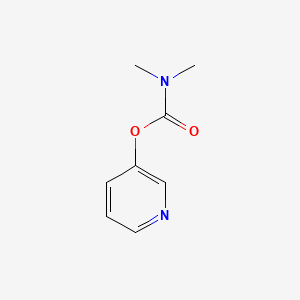

Pyridin-3-yl dimethylcarbamate

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

pyridin-3-yl N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZELUFSMNDBCBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)OC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10199535 | |

| Record name | Norpyridostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51581-32-9 | |

| Record name | Norpyridostigmine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norpyridostigmine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051581329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 51581-32-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168373 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Norpyridostigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10199535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-pyridyl dimethylcarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.071 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORPYRIDOSTIGMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49I1A7125L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Pyridin-3-yl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Pyridin-3-yl dimethylcarbamate, a key intermediate in the production of various pharmaceuticals, most notably Pyridostigmine Bromide. This document details the primary synthesis pathway, the underlying reaction mechanism, and relevant experimental protocols. Quantitative data is presented in a structured format for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical processes involved.

Introduction

This compound (CAS 51581-32-9) is a carbamate ester of 3-hydroxypyridine.[1] Its primary significance lies in its role as a direct precursor in the synthesis of Pyridostigmine bromide, a reversible cholinesterase inhibitor used in the treatment of myasthenia gravis.[2][3] The purity and yield of this compound are therefore critical factors in the efficient production of this important therapeutic agent. This guide will explore the prevalent synthetic route to this intermediate, focusing on the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride.

Synthesis Pathway

The most common and industrially relevant method for the synthesis of this compound involves the O-acylation of 3-hydroxypyridine with dimethylcarbamoyl chloride.[2] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Caption: General reaction scheme for the synthesis of this compound.

Reaction Mechanism

The synthesis of this compound from 3-hydroxypyridine and dimethylcarbamoyl chloride proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

-

Deprotonation of 3-hydroxypyridine: The basic catalyst, typically a tertiary amine like triethylamine, deprotonates the hydroxyl group of 3-hydroxypyridine to form a more nucleophilic pyridin-3-olate anion.

-

Nucleophilic Attack: The pyridin-3-olate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. This leads to the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

Formation of the Final Product and Salt: The chloride ion combines with the protonated base (e.g., triethylammonium ion) to form a salt byproduct. The desired product, this compound, is thus formed.

Caption: Step-wise mechanism of this compound synthesis.

Quantitative Data

The following table summarizes the key quantitative data for the reactants and the product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |

| 3-Hydroxypyridine | C₅H₅NO | 95.10 | 149-151 (at 15 mmHg) | 1.299 |

| Dimethylcarbamoyl Chloride | C₃H₆ClNO | 107.54 | 165-167 | 1.169 |

| This compound | C₈H₁₀N₂O₂ | 166.18 | 258 at 760 mmHg[4] | 1.153[4] |

Table 1: Physical and Chemical Properties of Key Compounds.

Spectroscopic data for this compound is crucial for its identification and purity assessment.

| Spectroscopic Data | Values |

| ¹H NMR (CDCl₃, δ ppm) | 8.45 (d, 1H), 8.35 (dd, 1H), 7.40 (m, 1H), 7.25 (m, 1H), 3.10 (s, 3H), 3.00 (s, 3H) |

| ¹³C NMR (CDCl₃, δ ppm) | 154.5, 147.0, 142.5, 127.0, 123.5, 36.8, 36.6 |

| IR (KBr, cm⁻¹) | ~1715 (C=O stretch), ~1240 (C-O stretch), ~1580 (C=C and C=N stretch) |

| Mass Spectrum (m/z) | 166 (M⁺), 95, 71 |

Table 2: Spectroscopic Data for this compound. (Note: NMR data are predicted values based on typical chemical shifts and may vary slightly based on experimental conditions).

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound, based on procedures described for the synthesis of its downstream product, Pyridostigmine bromide.

Materials:

-

3-Hydroxypyridine

-

Dimethylcarbamoyl chloride

-

Triethylamine

-

Toluene (or other suitable aprotic solvent)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve 3-hydroxypyridine in toluene.

-

Addition of Base: Add triethylamine to the solution and stir.

-

Addition of Acylating Agent: Slowly add dimethylcarbamoyl chloride to the reaction mixture via the dropping funnel at room temperature. An exothermic reaction may be observed.

-

Reaction: After the addition is complete, heat the reaction mixture to 60-65°C and maintain this temperature for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water in a separatory funnel to remove any remaining salt and unreacted 3-hydroxypyridine.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

The crude this compound can be purified by column chromatography on silica gel.

-

A suitable eluent system would be a mixture of hexane and ethyl acetate, with a gradually increasing polarity.

-

Collect the fractions containing the pure product (monitored by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a liquid.[4]

-

Caption: A typical experimental workflow for the synthesis and purification.

Safety Considerations

-

Dimethylcarbamoyl chloride is a corrosive and toxic substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

-

3-Hydroxypyridine is harmful if swallowed or in contact with skin.

-

Triethylamine is a flammable liquid and is corrosive.

-

Toluene is a flammable liquid and has known health hazards.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of this compound via the O-acylation of 3-hydroxypyridine with dimethylcarbamoyl chloride is a robust and well-established method. Understanding the reaction mechanism, optimizing the experimental conditions, and employing proper purification techniques are essential for obtaining a high yield and purity of this crucial pharmaceutical intermediate. This guide provides the foundational knowledge for researchers and professionals in the field to successfully synthesize and characterize this compound.

References

An In-depth Technical Guide to Pyridin-3-yl Dimethylcarbamate: Chemical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl dimethylcarbamate, a molecule of significant interest in medicinal chemistry, serves as a crucial reference standard in the quality control of pyridostigmine bromide and is being investigated for its potential therapeutic activities, notably as an inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). This technical guide provides a comprehensive overview of the chemical properties, synthesis, and detailed characterization of this compound. It includes tabulated physical and chemical data, a detailed experimental protocol for its synthesis, and a thorough description of its characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry. Furthermore, this guide illustrates the relevant biological signaling pathway and the experimental workflow for its characterization, providing a valuable resource for researchers in drug discovery and development.

Chemical Properties

This compound, also known by its synonyms 3-Pyridyl dimethylcarbamate and norpyridostigmine, is a carbamate ester derivative of 3-hydroxypyridine. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [2][3] |

| CAS Number | 51581-32-9 | [1][3] |

| Appearance | Liquid | [1] |

| Boiling Point | 258 °C at 760 mmHg | [1] |

| Density | 1.153 g/cm³ | [1] |

| Refractive Index | 1.523 | [1] |

| LogP | 1.142 | [1] |

| SMILES | CN(C)C(=O)OC1=CN=CC=C1 | [3] |

| InChI | InChI=1S/C8H10N2O2/c1-10(2)8(11)12-7-4-3-5-9-6-7/h3-6H,1-2H3 | [2] |

Synthesis

The synthesis of this compound is typically achieved through the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride.[4] This reaction is a nucleophilic acyl substitution where the hydroxyl group of 3-hydroxypyridine attacks the carbonyl carbon of dimethylcarbamoyl chloride. The presence of a base is generally required to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct.

Experimental Protocol

This protocol is based on general methods for the synthesis of carbamates from phenols and carbamoyl chlorides.

Materials:

-

3-Hydroxypyridine

-

Dimethylcarbamoyl chloride

-

Triethylamine (or another suitable base like potassium hydroxide)[4]

-

Anhydrous solvent (e.g., dichloromethane, tetrahydrofuran, or benzene)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-hydroxypyridine (1.0 equivalent) and triethylamine (1.1 equivalents) in the chosen anhydrous solvent.

-

Addition of Reagent: While stirring the solution at 0 °C (ice bath), slowly add dimethylcarbamoyl chloride (1.05 equivalents) dropwise.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, quench the reaction by adding deionized water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Combine the organic layers and wash successively with deionized water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

The structural confirmation of the synthesized this compound is performed using standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the pyridine ring and the methyl protons of the dimethylcarbamate group. The pyridine protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns determined by their positions on the ring. The six protons of the two methyl groups will likely appear as a singlet in the upfield region (around δ 3.0 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms in the molecule. The carbonyl carbon of the carbamate group is expected to have a chemical shift in the range of δ 150-160 ppm. The aromatic carbons of the pyridine ring will appear in the δ 120-150 ppm region, and the methyl carbons will be observed at a much higher field (around δ 36 ppm).

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

-

A strong C=O stretching vibration for the carbamate carbonyl group, typically in the region of 1700-1730 cm⁻¹.

-

C-N stretching vibrations for the carbamate and pyridine moieties.

-

C-O stretching vibration for the ester linkage.

-

Aromatic C-H and C=C stretching vibrations from the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) corresponding to the molecular weight of this compound (166.18 g/mol ) should be observed. Common fragmentation patterns for carbamates may involve cleavage of the C-O bond or loss of the dimethylamino group.

Biological Activity and Signaling Pathway

This compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[5] IDO1 is a critical regulator of immune responses and is often overexpressed in cancer cells, contributing to an immunosuppressive tumor microenvironment.[5][6][7]

The IDO1 signaling pathway is initiated by inflammatory stimuli, such as interferon-gamma (IFN-γ), which upregulate the expression of IDO1.[5][8] IDO1 then catalyzes the conversion of the essential amino acid tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine. This process has two major immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan in the local environment leads to the starvation of T cells, which are highly dependent on this amino acid for their proliferation and function. This results in the inhibition of effector T cell responses.[6][7]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as signaling molecules that promote the differentiation of regulatory T cells (Tregs) and induce apoptosis in effector T cells.[7]

By inhibiting IDO1, this compound can potentially reverse these immunosuppressive effects, thereby enhancing the anti-tumor immune response.

Caption: IDO1 Signaling Pathway and Inhibition by this compound.

Experimental Workflow for Characterization

The following diagram outlines the logical workflow for the synthesis and characterization of this compound.

Caption: Experimental Workflow for Synthesis and Characterization.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and characterization of this compound. The tabulated data offers a quick reference for its physical and chemical attributes, while the detailed experimental protocol provides a practical guide for its synthesis in a laboratory setting. The discussion of its characterization through NMR, IR, and mass spectrometry, along with the illustration of its potential role as an IDO1 inhibitor, underscores its importance in the field of drug development. This comprehensive resource is intended to support researchers and scientists in their work with this promising molecule.

References

- 1. m.molbase.com [m.molbase.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. news-medical.net [news-medical.net]

- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. IL4i1 and IDO1: Oxidases that control a tryptophan metabolic nexus in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IDO1 and kynurenine pathway metabolites activate PI3K-Akt signaling in the neoplastic colon epithelium to promote cancer cell proliferation and inhibit apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

Spectroscopic Data Analysis of Pyridin-3-yl dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for Pyridin-3-yl dimethylcarbamate. It includes a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a structured format for clarity and comparative analysis. Furthermore, this document outlines the experimental protocols for acquiring such data and includes a logical workflow for spectroscopic analysis.

This compound, with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol , is an organic compound that serves as a significant reference standard in the pharmaceutical industry, particularly as a known impurity of pyridostigmine bromide.[1][2] Its structural elucidation through spectroscopic methods is crucial for quality control and drug safety.[1][3]

Spectroscopic Data

The following sections present the theoretical spectroscopic data for this compound, derived from predictive models and analysis of similar chemical structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

Table 1: ¹H NMR Data for this compound (Predicted, 500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.54 | dd | 1H | H-2 |

| 8.41 | d | 1H | H-6 |

| 7.62 | ddd | 1H | H-4 |

| 7.30 | dd | 1H | H-5 |

| 3.15 | s | 3H | N-CH₃ |

| 3.02 | s | 3H | N-CH₃ |

Table 2: ¹³C NMR Data for this compound (Predicted, 125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 154.5 | C | C=O |

| 150.8 | C | C-3 |

| 147.2 | CH | C-2 |

| 142.1 | CH | C-6 |

| 127.8 | CH | C-4 |

| 123.9 | CH | C-5 |

| 36.8 | CH₃ | N-CH₃ |

| 36.5 | CH₃ | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 3: IR Absorption Data for this compound (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | Aromatic C-H Stretch |

| 2950-2850 | Medium | Aliphatic C-H Stretch |

| 1725 | Strong | C=O (Carbamate) Stretch |

| 1580, 1470, 1420 | Medium-Strong | Aromatic C=C and C=N Bending |

| 1250 | Strong | C-O (Ester) Stretch |

| 1190 | Strong | C-N Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data for this compound (Predicted)

| m/z Ratio | Relative Intensity (%) | Assignment |

| 166 | 85 | [M]⁺ (Molecular Ion) |

| 94 | 100 | [M - C₃H₆NO]⁺ |

| 72 | 60 | [C₃H₆NO]⁺ |

| 66 | 45 | [C₅H₄N - H]⁺ |

| 42 | 30 | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans. For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024) are typically used to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk. For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the prepared sample in the IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the solution as needed for the specific instrument and ionization technique.

-

Ionization and Analysis: Introduce the sample into the mass spectrometer. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. The molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak, which corresponds to the molecular weight of the compound, and the fragmentation pattern, which provides structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the structural elucidation of an organic compound like this compound using a combination of spectroscopic techniques.

Caption: A logical workflow for the structural elucidation of an organic compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development.

References

An In-Depth Technical Guide to the Enzymatic Inhibition Mechanism of Pyridin-3-yl Dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl dimethylcarbamate, also known by synonyms such as norpyridostigmine and Pyridostigmine Impurity A, is a carbamate compound with a recognized potential for enzyme inhibition. As a significant metabolite and known impurity of the acetylcholinesterase inhibitor pyridostigmine bromide, its biological activity is of considerable interest. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action as an enzyme inhibitor, with a primary focus on cholinesterases and a secondary look at other potential targets like indoleamine 2,3-dioxygenase 1 (IDO1). This document synthesizes available data, presents detailed experimental protocols for assessing its inhibitory activity, and utilizes visualizations to elucidate key concepts and workflows.

Introduction

This compound is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1] Its structural similarity to known cholinesterase inhibitors, particularly its parent compound pyridostigmine, strongly suggests a primary mechanism of action involving the inhibition of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE).[2][3] Carbamates, as a class of compounds, are well-documented for their ability to inhibit serine hydrolases, such as cholinesterases, through a mechanism of reversible carbamoylation of the serine residue in the enzyme's active site.

Conflicting reports exist regarding the potency of this compound's biological activity. Some literature describes it as one of the main "inactive" metabolites of pyridostigmine.[4] Conversely, other research indicates significant in vivo acetylcholinesterase inhibition. One study noted that the in vivo inhibition of AChE activity by norpyridostigmine in the mouse brain reached 72% at 10 minutes, a level comparable to the well-established inhibitor, physostigmine (73% at 10 minutes).[5] This suggests that despite being a metabolite, it may retain substantial biological activity. Additionally, some sources suggest a potential role as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy.[1]

This guide aims to consolidate the available information, provide detailed methodologies for further investigation, and offer a clear perspective on the compound's mechanism of action.

Core Mechanism of Action: Cholinesterase Inhibition

The principal hypothesized mechanism of action for this compound is the inhibition of cholinesterases, primarily acetylcholinesterase. This action mirrors that of other carbamate inhibitors.

The Cholinergic Synapse and AChE

In a healthy cholinergic synapse, the neurotransmitter acetylcholine (ACh) is released from the presynaptic neuron, binds to receptors on the postsynaptic neuron to propagate a signal, and is then rapidly hydrolyzed by acetylcholinesterase (AChE) into choline and acetate, terminating the signal.

Carbamate Inhibition of AChE

This compound, as a carbamate inhibitor, is believed to interact with the active site of AChE. The carbamate moiety acts as a substrate for the enzyme, leading to the formation of a transient covalent bond between the dimethylcarbamoyl group and a critical serine residue in the AChE active site. This carbamoylated enzyme is significantly more stable and hydrolyzes much more slowly than the acetylated enzyme formed with acetylcholine. The result is a temporary inactivation of the enzyme, leading to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

Caption: Signaling pathway of a cholinergic synapse and the inhibitory action of this compound on AChE.

Quantitative Data on Enzyme Inhibition

A thorough review of the available scientific literature did not yield specific in vitro inhibitory constants (IC50 or Ki values) for this compound against acetylcholinesterase or butyrylcholinesterase. However, data from related compounds and one in vivo study provide context for its potential activity.

| Compound | Enzyme | Inhibition Metric | Value | Reference |

| This compound (Norpyridostigmine) | Mouse Brain AChE | % Inhibition (in vivo) | 72% at 10 min | [5] |

| Pyridostigmine | Human AChE | IC50 | 0.35 µM | |

| Pyridostigmine | Human BChE | IC50 | 1 µM |

Note: The in vivo data for this compound suggests significant brain AChE inhibition, but direct comparison with in vitro IC50 values should be made with caution.

Potential Secondary Mechanism: IDO1 Inhibition

Some evidence suggests that this compound may also act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism along the kynurenine pathway. In the context of oncology, IDO1 expression in tumor cells can suppress the host's immune response, aiding tumor evasion. Inhibition of IDO1 is therefore a promising strategy in cancer immunotherapy.

Caption: Proposed inhibitory action of this compound on the IDO1 pathway.

Experimental Protocols

To facilitate further research into the enzymatic inhibition profile of this compound, detailed protocols for the primary hypothesized targets are provided below.

Protocol for Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is based on the widely used spectrophotometric method developed by Ellman.

Principle: Acetylcholinesterase (AChE) hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of color formation is proportional to AChE activity. An inhibitor will reduce this rate.

Materials:

-

96-well microplate

-

Spectrophotometric microplate reader

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., physostigmine or pyridostigmine)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCh (e.g., 75 mM) in deionized water.

-

Prepare a stock solution of DTNB (e.g., 10 mM) in phosphate buffer.

-

Prepare serial dilutions of this compound in the appropriate solvent (e.g., DMSO), then dilute further in phosphate buffer. Ensure the final solvent concentration is consistent across all wells and does not exceed 1% to avoid enzyme denaturation.

-

Prepare serial dilutions of the positive control inhibitor.

-

-

Assay Setup (in a 96-well plate):

-

Blank wells: Add phosphate buffer, DTNB solution, and ATCh solution (no enzyme).

-

Control wells (100% activity): Add phosphate buffer, DTNB solution, AChE solution, and the same concentration of solvent used for the inhibitor.

-

Test inhibitor wells: Add phosphate buffer, DTNB solution, AChE solution, and the desired concentration of this compound.

-

Positive control wells: Add phosphate buffer, DTNB solution, AChE solution, and the desired concentration of the positive control inhibitor.

-

-

Reaction and Measurement:

-

To each well, add 150 µL of phosphate buffer, 10 µL of DTNB solution, and 20 µL of the test inhibitor or solvent.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 10-15 minutes.

-

Initiate the reaction by adding 20 µL of ATCh solution to all wells.

-

Immediately begin measuring the absorbance at 412 nm in kinetic mode, taking readings every 60 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each well (change in absorbance per minute).

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

-

Caption: Experimental workflow for the cholinesterase inhibition assay using Ellman's method.

Protocol for IDO1 Inhibition Assay (Fluorometric)

This protocol is based on a common fluorometric assay for screening IDO1 inhibitors.

Principle: IDO1 oxidizes L-tryptophan to N-formylkynurenine (NFK). The assay uses a developer that selectively reacts with NFK to produce a highly fluorescent product (Ex/Em = 402/488 nm). An inhibitor of IDO1 will reduce the amount of NFK produced, resulting in a decrease in the fluorescent signal.

Materials:

-

Black 96-well microplate (for fluorescence)

-

Fluorometric microplate reader

-

IDO1 Assay Buffer

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Fluorogenic developer solution

-

This compound (test inhibitor)

-

Positive control inhibitor (e.g., a known IDO1 inhibitor like epacadostat)

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of this compound and the positive control inhibitor in IDO1 Assay Buffer.

-

Prepare the IDO1 enzyme solution to the desired concentration in cold IDO1 Assay Buffer.

-

Prepare the L-tryptophan substrate solution.

-

-

Assay Setup (in a black 96-well plate):

-

Background control wells: Add Assay Buffer.

-

Positive control (100% activity) wells: Add IDO1 enzyme and the same concentration of solvent used for the inhibitor.

-

Test inhibitor wells: Add IDO1 enzyme and the desired concentration of this compound.

-

Positive inhibition control wells: Add IDO1 enzyme and the positive control inhibitor.

-

-

Reaction and Measurement:

-

To the appropriate wells, add the test inhibitor or solvent.

-

Add the IDO1 enzyme solution to all wells except the background control.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the L-tryptophan substrate solution to all wells.

-

Incubate the plate at 37°C for 45-60 minutes, protected from light.

-

Stop the reaction and initiate development by adding the fluorogenic developer solution to each well.

-

Seal the plate and incubate in the dark at 45°C for 3 hours.

-

Allow the plate to cool to room temperature for at least 1 hour.

-

Measure the fluorescence (Ex/Em = 402/488 nm) in end-point mode.

-

-

Data Analysis:

-

Subtract the fluorescence of the background control from all other readings.

-

Calculate the percentage of inhibition for each concentration of the inhibitor using the formula: % Inhibition = [1 - (Fluorescence_inhibitor / Fluorescence_control)] * 100

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Conclusion and Future Directions

This compound is a compound of significant interest due to its structural relationship with pyridostigmine and its status as a metabolite. The available evidence strongly supports its role as a cholinesterase inhibitor, likely through a carbamoylation mechanism typical of carbamate compounds. However, there is a notable discrepancy in the literature regarding its potency, with some sources labeling it as inactive and others demonstrating significant in vivo efficacy.

The primary gap in the current understanding is the lack of definitive in vitro quantitative data, such as IC50 and Ki values, for this compound against its putative enzyme targets. The experimental protocols provided in this guide offer a clear pathway for researchers to perform these crucial characterizations.

Future research should focus on:

-

Determining the IC50 and Ki values of this compound against both acetylcholinesterase and butyrylcholinesterase from various species (e.g., human, rat, electric eel) to establish its potency and selectivity.

-

Investigating the kinetics of inhibition to confirm the mechanism (e.g., competitive, non-competitive, or mixed) and its reversibility.

-

Validating its activity against IDO1 and determining its inhibitory constants for this target.

-

Conducting further in vivo studies to reconcile the conflicting reports on its biological activity and to assess its pharmacokinetic and pharmacodynamic profile.

A comprehensive enzymatic and kinetic characterization will be essential to fully elucidate the mechanism of action of this compound and to determine its potential as a lead compound or a pharmacologically active metabolite.

References

Unveiling the Biological Profile of Pyridin-3-yl dimethylcarbamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl dimethylcarbamate, a compound known primarily as a reference standard and an impurity of the acetylcholinesterase inhibitor Pyridostigmine, presents a subject of interest for further biological screening. As a carbamate derivative, its primary anticipated biological activity is the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system. This technical guide provides a comprehensive overview of the current, albeit limited, understanding of the biological activities of this compound. It details established experimental protocols for screening its potential as an acetylcholinesterase inhibitor, an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a herbicide, and a cytotoxic agent. While direct quantitative data for this compound remains scarce in publicly available literature, this guide serves as a foundational resource for initiating comprehensive biological activity screening.

Introduction

This compound, also known as Norpyridostigmine or Pyridostigmine Impurity A, is a carbamate ester with the molecular formula C₈H₁₀N₂O₂.[1][2] Carbamates are a well-established class of compounds known for their ability to inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[3][4] This inhibitory action leads to increased levels of acetylcholine at the neuromuscular junction and in the central nervous system, a mechanism utilized in the treatment of conditions like myasthenia gravis.[5][6] Given that this compound is a known impurity of the AChE inhibitor Pyridostigmine, its primary suspected biological activity is the inhibition of this enzyme.[1]

Beyond acetylcholinesterase inhibition, the pyridine moiety present in the molecule is a common scaffold in compounds exhibiting a wide range of biological activities, including the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immune evasion.[7][8] Furthermore, various carbamate derivatives have been developed as herbicides.[3] Therefore, a thorough biological activity screening of this compound is warranted to explore its full pharmacological and toxicological profile.

This guide outlines the methodologies for key biological assays to quantitatively assess the activity of this compound.

Potential Biological Activities and Data Summary

Acetylcholinesterase (AChE) Inhibition

The most probable biological activity of this compound is the inhibition of acetylcholinesterase.

| Target Enzyme | Compound | Known/Predicted Activity | IC50 (µM) | Reference |

| Acetylcholinesterase (AChE) | This compound | Predicted Inhibitor | Data Not Available | N/A |

| Acetylcholinesterase (AChE) | Pyridostigmine (parent drug) | Known Inhibitor | ~0.1-0.5 | [6][9] |

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition

The pyridine ring is a key feature in some IDO1 inhibitors, suggesting this as a potential secondary target.

| Target Enzyme | Compound | Known/Predicted Activity | IC50 (µM) | Reference |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | This compound | Potential Inhibitor | Data Not Available | N/A |

| Indoleamine 2,3-dioxygenase 1 (IDO1) | 5-(pyridin-3-yl)-1H-indole-4,7-diones | Known Inhibitors | Moderate (micromolar range) | [7] |

Herbicidal Activity

Many carbamate-based compounds are utilized as herbicides.

| Target Organism | Compound | Activity | EC50 (mg/L) | Reference |

| Echinochloa crus-galli (Barnyard grass) | This compound | Potential | Data Not Available | N/A |

| Brassica napus (Rapeseed) | This compound | Potential | Data Not Available | N/A |

Cytotoxicity

Screening for cytotoxicity against various cell lines is a crucial step in profiling any new compound.

| Cell Line | Compound | Activity | IC50 (µM) | Reference |

| PC-3 (Prostate Cancer) | This compound | Potential | Data Not Available | N/A |

| MCF-7 (Breast Cancer) | This compound | Potential | Data Not Available | N/A |

| A549 (Lung Cancer) | This compound | Potential | Data Not Available | N/A |

| Normal Human Cell Line (e.g., Beas-2B) | This compound | Potential | Data Not Available | N/A |

Experimental Protocols

Detailed methodologies for the key suggested experiments are provided below.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound (test compound)

-

Positive control (e.g., Physostigmine or Pyridostigmine)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare working solutions of the test compound and positive control by serial dilution in phosphate buffer.

-

Prepare ATCI and DTNB solutions in phosphate buffer.

-

-

Assay Protocol:

-

To each well of a 96-well plate, add:

-

20 µL of the test compound solution (or buffer for control, or positive control).

-

140 µL of phosphate buffer.

-

20 µL of AChE solution.

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding 20 µL of ATCI solution and 20 µL of DTNB solution to each well.

-

Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds for 5 minutes) using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable sigmoidal dose-response curve fitting model.

-

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibiting Acetylcholinesterase to Activate Pleiotropic Prodrugs with Therapeutic Interest in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pyridostigmine bromide protection against acetylcholinesterase inhibition by pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acetylcholinesterase inhibition with pyridostigmine improves heart rate recovery after maximal exercise in patients with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of acetylcholinesterase inhibition with pyridostigmine on cardiac parasympathetic function in sedentary adults and trained athletes - PubMed [pubmed.ncbi.nlm.nih.gov]

Pyridin-3-yl Dimethylcarbamate: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability profiles of Pyridin-3-yl dimethylcarbamate. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document outlines the expected properties based on its chemical structure and provides detailed, generalized experimental protocols for its characterization. This guide is intended to serve as a foundational resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1] Its molecular formula is C₈H₁₀N₂O₂.[1][2] This compound is notably recognized as a known impurity of Pyridostigmine Bromide, a medication used in the treatment of myasthenia gravis, and therefore serves as an important impurity reference standard in the pharmaceutical industry.[1][3][4] Understanding its solubility and stability is crucial for its synthesis, purification, formulation, and for ensuring the quality and safety of pharmaceutical products.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.177 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.153 g/cm³ | [2] |

| Boiling Point | 258ºC at 760 mmHg | [2] |

| Flash Point | 109.8ºC | [2] |

| Refractive Index | 1.523 | [2] |

Solubility Profile

Table of Predicted Solubilities:

| Solvent | Predicted Solubility | Rationale |

| Water | Sparingly soluble to soluble | The pyridine nitrogen and carbonyl oxygen can form hydrogen bonds with water. However, the overall molecule has nonpolar hydrocarbon regions that may limit extensive solubility. |

| Methanol, Ethanol | Soluble | These polar protic solvents are likely to solvate the molecule effectively. |

| Acetone, Acetonitrile | Soluble | Polar aprotic solvents should be capable of dissolving the compound. |

| Dichloromethane | Soluble | A moderately polar solvent that is often effective for a wide range of organic compounds. |

| Hexane, Toluene | Sparingly soluble to insoluble | The polarity of the molecule is likely too high for significant solubility in nonpolar solvents. |

| Aqueous Acid (e.g., 5% HCl) | Soluble | The basic nitrogen on the pyridine ring will be protonated to form a more polar and water-soluble salt. |

| Aqueous Base (e.g., 5% NaOH) | Potentially unstable | Carbamates can be susceptible to hydrolysis under basic conditions, leading to degradation rather than simple dissolution.[1] |

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of an organic compound like this compound.[5][6]

Objective: To determine the qualitative and quantitative solubility of this compound in various solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, hexane, 5% HCl, 5% NaOH)

-

Small test tubes or vials

-

Vortex mixer

-

Analytical balance

-

Temperature-controlled shaker or water bath

Procedure:

-

Qualitative Solubility:

-

Quantitative Solubility (Shake-Flask Method):

-

Prepare a saturated solution by adding an excess amount of the compound to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

-

Calculate the solubility in mg/mL or mol/L.

-

Workflow for Solubility Testing:

Stability Profile

The stability of this compound is a critical parameter, particularly given its role as a pharmaceutical impurity. Carbamates, as a class of compounds, are known to be susceptible to hydrolysis.[1]

Potential Degradation Pathways:

-

Hydrolysis: In aqueous environments, especially under acidic or basic conditions, the carbamate ester linkage can be cleaved to yield 3-hydroxypyridine and dimethylcarbamic acid. The latter is unstable and decomposes to dimethylamine and carbon dioxide.[1]

-

Thermal Degradation: At elevated temperatures, the compound may decompose, potentially releasing nitrogen oxides and other byproducts.[1]

-

Photodegradation: Exposure to light, particularly UV radiation, may induce degradation. Photostability studies are recommended for compounds intended for pharmaceutical use.[7]

Experimental Protocol for Stability Testing

A comprehensive stability testing program should be established according to ICH guidelines to evaluate the effects of temperature, humidity, and light on the compound.[8]

Objective: To establish the stability profile of this compound and identify potential degradation products.

Materials:

-

This compound (pure substance and, if applicable, in a formulated product)

-

Stability chambers with controlled temperature and humidity

-

Photostability chamber

-

Validated stability-indicating analytical method (e.g., HPLC with a suitable detector)

-

Appropriate container closure systems

Procedure:

-

Forced Degradation Studies:

-

Expose the compound to stress conditions such as strong acid (e.g., 0.1 N HCl), strong base (e.g., 0.1 N NaOH), oxidation (e.g., 3% H₂O₂), high heat (e.g., 80°C), and light (ICH Q1B).

-

Analyze the stressed samples at various time points to identify degradation products and establish the degradation pathways. This data is crucial for developing a stability-indicating analytical method.

-

-

Long-Term and Accelerated Stability Studies:

-

Store samples of the compound in the proposed container closure system at long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[7]

-

Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[8]

-

At each time point, analyze the samples for appearance, assay, degradation products, and other relevant physical and chemical properties.

-

Table for Stability Study Conditions (ICH Q1A):

| Study | Storage Condition | Minimum Time Period |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Workflow for Pharmaceutical Stability Testing:

Potential Biological Activity and Signaling Pathways

This compound has been investigated for its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is an enzyme involved in tryptophan metabolism and is implicated in cancer immunotherapy.[1] By inhibiting IDO1, the compound may help to enhance the immune response against tumors.[1]

Simplified IDO1 Inhibition Pathway:

Conclusion

While specific, quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for its characterization based on its chemical properties and established scientific principles. The provided experimental protocols offer a starting point for researchers to generate the necessary data to support drug development activities. Further investigation into its biological activity, particularly its role as an IDO1 inhibitor, may reveal its therapeutic potential. As with any chemical compound, appropriate safety precautions should be taken during handling and experimentation.[2]

References

- 1. Buy this compound | 51581-32-9 [smolecule.com]

- 2. This compound|51581-32-9 - MOLBASE Encyclopedia [m.molbase.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. chem.ws [chem.ws]

- 7. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]

- 8. japsonline.com [japsonline.com]

"Pyridin-3-yl dimethylcarbamate" as a derivative of pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl dimethylcarbamate, a pyridine derivative also known as norpyridostigmine, is a compound of significant interest in the fields of pharmacology and agrochemistry. As a carbamate ester, it is recognized primarily as a reversible cholinesterase inhibitor. Its structural relationship to pyridostigmine, a key medication for myasthenia gravis, positions it as a notable impurity and metabolite in pharmaceutical contexts. Furthermore, emerging research suggests its potential as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer immunotherapy, and as a compound with herbicidal properties. This technical guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of this compound, including detailed experimental protocols and an analysis of its mechanisms of action.

Chemical and Physical Properties

This compound is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 51581-32-9 | [2] |

| Molecular Formula | C₈H₁₀N₂O₂ | [2] |

| Molecular Weight | 166.18 g/mol | [2] |

| Appearance | Liquid | [3] |

| Density | 1.153 g/cm³ | [3] |

| Boiling Point | 258 °C at 760 mmHg | [3] |

| Flash Point | 109.8 °C | [3] |

| Refractive Index | 1.523 | [3] |

| LogP | 1.142 | [3] |

Synthesis

The synthesis of this compound typically involves the reaction of a pyridine precursor with a dimethylcarbamoylating agent. A common method is the direct reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride in the presence of a base.[1]

Experimental Protocol: Synthesis from 3-Hydroxypyridine

The following protocol is adapted from a similar synthesis of 3-pyridyl diethylcarbamate and can be applied for the synthesis of this compound with appropriate adjustments for the different carbamoyl chloride.

Materials:

-

3-Hydroxypyridine

-

Dimethylcarbamoyl chloride

-

Triethylamine

-

Anhydrous benzene (or a suitable alternative solvent like toluene or dichloromethane)

Procedure:

-

To a refluxing solution of 3-hydroxypyridine (0.10 mol) and triethylamine (0.12 mol) in anhydrous benzene (300 mL), slowly add a solution of dimethylcarbamoyl chloride (0.11 mol) in anhydrous benzene (50 mL).[2]

-

Heat the mixture at reflux for 12 hours.[2]

-

After cooling, filter the resulting mixture to remove the triethylamine hydrochloride salt.

-

Wash the salt with benzene (3 x 10 mL).[2]

-

Combine the filtrate and the washes, and concentrate the solution under reduced pressure.

-

Purify the crude product by distillation under reduced pressure to yield this compound as a light yellow oil.[2]

Logical Workflow for Synthesis:

Caption: Workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a range of biological activities, stemming from its ability to interact with key enzymes in various metabolic and signaling pathways.

Cholinesterase Inhibition

As a carbamate, this compound is a known inhibitor of cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[4] This inhibitory action is central to its role as an impurity of the drug pyridostigmine bromide, which is used to treat myasthenia gravis by increasing acetylcholine levels at the neuromuscular junction.[1]

Mechanism of Action: The carbamate group of this compound is transferred to a serine residue in the active site of the cholinesterase enzyme. This carbamoylation renders the enzyme temporarily inactive, preventing it from hydrolyzing the neurotransmitter acetylcholine. The subsequent decarbamoylation and regeneration of the active enzyme is a slower process compared to the hydrolysis of acetylcholine, leading to an overall increase in acetylcholine concentration in the synaptic cleft.

Signaling Pathway:

Caption: Inhibition of acetylcholine hydrolysis by this compound.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Research has indicated that this compound may act as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a target in cancer immunotherapy due to its role in promoting immune tolerance in the tumor microenvironment.

Mechanism of Action: By inhibiting IDO1, this compound would block the conversion of tryptophan to N-formylkynurenine. This would lead to a decrease in the production of kynurenine and other downstream metabolites that suppress T-cell proliferation and promote an immunosuppressive environment. The resulting increase in tryptophan levels and reduction of immunosuppressive metabolites could enhance the anti-tumor immune response.

Signaling Pathway:

Caption: Inhibition of the kynurenine pathway by this compound.

Herbicidal Activity

This compound has also been noted for its herbicidal properties.[1] While the specific mode of action as a herbicide is not well-documented in publicly available literature, many carbamates exhibit herbicidal activity by inhibiting key enzymes in plant metabolic pathways.

Quantitative Biological Data

| Assay | Organism | Endpoint | Value | Reference |

| Acute Toxicity | Daphnia magna | EC₅₀ | 0.44 mg/L |

Experimental Protocols for Biological Assays

The following are generalized protocols for assessing the biological activities of this compound.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (AChE) solution

-

Acetylthiocholine iodide (ATCI) solution (substrate)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution

-

Phosphate buffer (pH 8.0)

-

This compound (test compound)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound in phosphate buffer.

-

In a 96-well plate, add the AChE solution to each well.

-

Add the different concentrations of the test compound to the respective wells. Incubate for a defined period (e.g., 15 minutes) at a controlled temperature.

-

Initiate the reaction by adding the ATCI and DTNB solution to all wells.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow:

Caption: Workflow for the acetylcholinesterase inhibition assay.

IDO1 Inhibition Assay (Cell-Based)

This assay measures the ability of a compound to inhibit IDO1 activity in a cellular context.

Principle: The expression of IDO1 is induced in a suitable cell line (e.g., HeLa or SKOV-3) using interferon-gamma (IFN-γ). The cells are then treated with the test compound, and the activity of IDO1 is determined by measuring the concentration of kynurenine in the cell culture supernatant.

Materials:

-

HeLa or SKOV-3 cells

-

Cell culture medium

-

Interferon-gamma (IFN-γ)

-

This compound (test compound)

-

Reagents for kynurenine detection (e.g., by HPLC or a colorimetric method)

Procedure:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFN-γ for 24 hours.

-

Add serial dilutions of this compound to the cells and incubate for a further 24-48 hours.

-

Collect the cell culture supernatant.

-

Measure the concentration of kynurenine in the supernatant using a suitable method.

-

Calculate the percentage of inhibition of kynurenine production for each concentration of the test compound and determine the IC₅₀ value.

Experimental Workflow:

Caption: Workflow for the cell-based IDO1 inhibition assay.

Applications and Future Perspectives

This compound holds potential in several areas of research and development:

-

Pharmaceutical Research: As a known impurity and metabolite of pyridostigmine, it is a critical reference standard for quality control in the pharmaceutical industry.[1] Its potential as an IDO1 inhibitor warrants further investigation for applications in oncology and immunology.

-

Agrochemical Development: Its herbicidal properties suggest that it could serve as a lead compound for the development of new herbicides.[1]

-

Chemical Synthesis: The reactivity of the carbamate and pyridine moieties makes it a useful building block for the synthesis of more complex molecules.[1]

Future research should focus on obtaining quantitative data for its biological activities to better understand its potency and selectivity. Structure-activity relationship (SAR) studies could elucidate the key structural features required for its different biological effects, paving the way for the design of more potent and specific derivatives for therapeutic or agricultural applications.

Conclusion

This compound is a multifaceted pyridine derivative with established roles as a cholinesterase inhibitor and as a pharmaceutical impurity. Its potential as an IDO1 inhibitor and a herbicide opens up new avenues for research and development. This technical guide has provided a detailed overview of its chemical properties, synthesis, and biological activities, along with standardized experimental protocols. Further quantitative characterization of its biological effects is essential to fully realize its potential in medicine and agriculture.

References

An In-depth Technical Guide to Pyridin-3-yl dimethylcarbamate: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridin-3-yl dimethylcarbamate, a molecule of significant interest in medicinal chemistry and drug development, serves as a crucial reference standard in the pharmaceutical industry and exhibits promising biological activities. This technical guide provides a comprehensive overview of its discovery, detailed synthesis protocols, and its role as a modulator of key biological pathways. Particular emphasis is placed on its function as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), a critical target in cancer immunotherapy. This document aims to equip researchers and drug development professionals with the necessary technical information to facilitate further investigation and application of this compound.

Introduction

This compound, also known as 3-pyridinol dimethylcarbamate or norpyridostigmine, is an organic compound featuring a pyridine ring substituted with a dimethylcarbamate group.[1] Its primary established role in the pharmaceutical sector is as a registered impurity and reference standard for Pyridostigmine Bromide, a medication used in the treatment of myasthenia gravis.[1][2] Beyond this application, this compound has garnered attention for its own biological properties, notably as an enzyme inhibitor and its potential applications in agrochemicals.[1] Recent studies have highlighted its activity as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in the immune escape mechanisms of tumors, thus positioning it as a compound of interest in the field of oncology.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and analytical characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3] |

| Molecular Weight | 166.18 g/mol | [1] |

| CAS Number | 51581-32-9 | [1][2] |

| Appearance | Liquid | [3] |

| Boiling Point | 258 °C at 760 mmHg | [3] |

| Density | 1.153 g/cm³ | [3] |

| Flash Point | 109.8 °C | [3] |

| Refractive Index | 1.523 | [3] |

| IUPAC Name | pyridin-3-yl N,N-dimethylcarbamate | [1] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reaction of 3-hydroxypyridine with dimethylcarbamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Synthesis Workflow

The logical flow of the synthesis process is outlined in the diagram below.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

The following protocol is adapted from a similar procedure for the synthesis of 3-pyridyl diethylcarbamate and is applicable for the synthesis of this compound.[4]

Materials:

-

3-Hydroxypyridine

-

Dimethylcarbamoyl chloride

-

Triethylamine

-

Anhydrous benzene (or a suitable alternative anhydrous aprotic solvent)

Procedure:

-

To a refluxing solution of 3-hydroxypyridine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous benzene, slowly add a solution of dimethylcarbamoyl chloride (1.1 equivalents) in anhydrous benzene.

-

After the addition is complete, continue heating the reaction mixture at reflux for 12 hours.

-

Cool the mixture to room temperature and filter to remove the triethylamine hydrochloride salt.

-

Wash the collected salt with small portions of anhydrous benzene.

-

Combine the filtrate and the benzene washes and concentrate the solution under reduced pressure.

-

Purify the resulting crude product by distillation under reduced pressure to yield this compound as a light-yellow oil.

Table 2: Reactant Quantities and Expected Yield

| Reactant | Molar Eq. | Molecular Weight ( g/mol ) | Example Quantity |

| 3-Hydroxypyridine | 1.0 | 95.10 | 9.51 g |

| Dimethylcarbamoyl chloride | 1.1 | 107.54 | 11.83 g |

| Triethylamine | 1.2 | 101.19 | 12.14 g |

| Product | 166.18 | Expected Yield: ~95% |

Note: The yield is based on the reported yield for the diethyl- analog and may vary.[4]

Characterization Data

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques. While specific spectra are not provided here, Table 3 lists the expected characterization data. This data is available from various commercial suppliers upon request.

Table 3: Spectroscopic and Analytical Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine ring and the methyl protons of the dimethylcarbamate group. |

| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring and the dimethylcarbamate moiety. |

| IR Spectroscopy | Characteristic absorption bands for the C=O (carbamate) and C-N stretching vibrations. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (166.18 g/mol ). |

| Purity (HPLC) | Typically ≥98% for commercially available standards. |

Biological Significance: Inhibition of IDO1 Signaling Pathway

This compound has been identified as a potential inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1).[1] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[5] In the context of cancer, overexpression of IDO1 in tumor cells or in the tumor microenvironment leads to the depletion of tryptophan and the accumulation of kynurenine metabolites.[6] This has a profound immunosuppressive effect, leading to the inhibition of T-cell proliferation and function, and the promotion of regulatory T-cell (Treg) differentiation, thereby allowing tumor cells to evade the host's immune response.[6][7]

The IDO1 Signaling Pathway in Cancer Immunosuppression

The following diagram illustrates the central role of IDO1 in mediating tumor immune escape and the potential point of intervention for inhibitors like this compound.

Caption: The IDO1 signaling pathway in cancer and the inhibitory action of this compound.

By inhibiting the enzymatic activity of IDO1, this compound has the potential to reverse the immunosuppressive tumor microenvironment. This inhibition would lead to an increase in local tryptophan levels and a decrease in the concentration of immunosuppressive kynurenine metabolites. Consequently, this could restore the proliferative capacity and effector function of anti-tumor T-cells, thereby enhancing the immune system's ability to recognize and eliminate cancer cells.

Conclusion

This compound is a compound with a well-defined role in pharmaceutical quality control and an emerging profile as a bioactive molecule. The synthesis of this compound is straightforward and scalable. Its inhibitory activity against the IDO1 enzyme highlights its potential as a lead compound for the development of novel cancer immunotherapies. This technical guide provides a foundational resource for researchers and professionals in drug development to further explore the therapeutic applications of this compound and its derivatives. Further studies are warranted to fully elucidate its mechanism of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Buy this compound | 51581-32-9 [smolecule.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound|51581-32-9 - MOLBASE Encyclopedia [m.molbase.com]

- 4. 3-PYRIDYL DIETHYLCARBAMATE synthesis - chemicalbook [chemicalbook.com]

- 5. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 7. bpsbioscience.com [bpsbioscience.com]

An In-depth Technical Guide to the Hydrolysis and Decomposition Pathways of Pyridin-3-yl dimethylcarbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract